Minimum Incorporation Threshold for Therapeutic mRNA Efficacy
Patent US 11,639,501 B2 (Helix Nanotechnologies, 2023) explicitly claims that for a polyribonucleotide encoding a therapeutic polypeptide payload, at least 25% of cytidine residues must comprise N4-acetylcytidine to achieve functional benefit [1]. This 25% incorporation threshold represents a quantifiable specification for therapeutic mRNA design that distinguishes ac4CTP from non-acetylated cytidine analogs which lack this patent-protected compositional requirement. Standard CTP incorporation would yield 0% ac4C content, and 5-methylcytidine triphosphate or pseudouridine triphosphate would similarly produce 0% ac4C-modified cytidine residues, thereby failing to meet this claimed composition.
| Evidence Dimension | Proportion of cytidine residues comprising N4-acetylcytidine modification in therapeutic mRNA |
|---|---|
| Target Compound Data | ≥25% of cytidine residues as N4-acetylcytidine (claimed in patent) |
| Comparator Or Baseline | Standard CTP: 0% ac4C content; m5CTP: 0% ac4C content; ΨTP: 0% ac4C content |
| Quantified Difference | Absolute difference of ≥25 percentage points versus unmodified CTP and alternative cytidine analogs |
| Conditions | Polyribonucleotide encoding a polypeptide payload, in vitro transcription with T7 RNA polymerase |
Why This Matters
Procurement of ac4CTP rather than standard CTP or alternative modified NTPs is required to produce mRNA constructs that meet the claimed 25% ac4C incorporation threshold for therapeutic efficacy.
- [1] Dhar N, Keaveney M, Backman K, Webster E, Eroshenko N, Quinn J. Modified ribonucleic acids and uses thereof. US Patent 11,639,501 B2. Helix Nanotechnologies, Inc. May 2, 2023. Claim 1. View Source
